Home > Products > Screening Compounds P16707 > Enalapril Acyl Glucuronide
Enalapril Acyl Glucuronide -

Enalapril Acyl Glucuronide

Catalog Number: EVT-13980258
CAS Number:
Molecular Formula: C26H36N2O11
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enalapril Acyl Glucuronide is a metabolite derived from the angiotensin-converting enzyme inhibitor, enalapril. This compound is significant in pharmacology, particularly in understanding the metabolism and efficacy of enalapril in treating hypertension and other cardiovascular conditions. Enalapril itself is a prodrug that converts to enalaprilat, its active form, which inhibits the angiotensin-converting enzyme and lowers blood pressure by preventing the conversion of angiotensin I to angiotensin II.

Source and Classification

Enalapril Acyl Glucuronide is classified as a drug metabolite. It results from the phase II metabolic process of glucuronidation, which involves the conjugation of glucuronic acid to the parent drug, enalapril. This metabolic pathway enhances the solubility and excretion of the drug from the body, thus playing a crucial role in pharmacokinetics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Enalapril Acyl Glucuronide typically involves enzymatic processes where enzymes such as UDP-glucuronosyltransferases facilitate the conjugation of glucuronic acid to enalapril. The technical details include:

  • Substrate Preparation: Enalapril is prepared in a suitable solvent.
  • Enzymatic Reaction: The reaction is conducted with UDP-glucuronic acid as a co-substrate in the presence of specific transferases.
  • Purification: Post-reaction, purification methods such as chromatography are employed to isolate Enalapril Acyl Glucuronide from other metabolites and unreacted substrates.
Molecular Structure Analysis

Structure and Data

The molecular structure of Enalapril Acyl Glucuronide can be represented by its chemical formula C22H30N2O6C_{22}H_{30}N_{2}O_{6}. The compound features an acyl group linked to glucuronic acid, which modifies its solubility and biological activity. Key structural data includes:

  • Molecular Weight: Approximately 406.48 g/mol.
  • Functional Groups: Contains carboxylic acid, amine, and ether functionalities which contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

Enalapril Acyl Glucuronide undergoes several chemical reactions during its metabolic processing:

  1. Glucuronidation: The primary reaction where glucuronic acid is attached to enalapril through an ester bond, enhancing solubility.
  2. Hydrolysis: In biological systems, this compound may undergo hydrolysis to release enalaprilat or other metabolites.
  3. Phase I Metabolism Interactions: It may interact with cytochrome P450 enzymes leading to further modifications.

These reactions are crucial for understanding how Enalapril Acyl Glucuronide affects drug efficacy and safety.

Mechanism of Action

Process and Data

The mechanism of action for Enalapril Acyl Glucuronide primarily revolves around its role as a metabolite of enalapril. After administration, enalapril is converted into enalaprilat, which inhibits the angiotensin-converting enzyme. The acyl glucuronide form may play a role in prolonging the action of enalaprilat by modulating its pharmacokinetics:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enalapril Acyl Glucuronide exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to the presence of glucuronic acid.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: The compound has multiple pKa values due to its acidic functional groups, influencing its ionization state in biological systems.

These properties are essential for determining its behavior in pharmacological contexts.

Applications

Scientific Uses

Enalapril Acyl Glucuronide serves various scientific applications:

  • Pharmacokinetic Studies: Used extensively in research to understand drug metabolism and excretion patterns.
  • Drug Development: Insights gained from studying this metabolite inform the design of new ACE inhibitors with improved efficacy and reduced side effects.
  • Clinical Monitoring: Monitoring levels of Enalapril Acyl Glucuronide can provide valuable information regarding patient adherence and drug metabolism efficiency.
Metabolic Pathways and Enzymology of Enalapril Acyl Glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in Acyl Glucuronidation

Acyl glucuronidation represents a major phase II conjugation pathway for carboxylic acid-containing drugs like enalapril. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to the carboxylate moiety of enalapril, forming an ester-linked β-D-glucuronide conjugate. This conjugation markedly increases the compound's hydrophilicity, facilitating biliary or renal elimination. The reaction occurs primarily in the liver endoplasmic reticulum, though intestinal UGTs may contribute to first-pass metabolism [1] [4].

Isoform-Specific Catalysis: UGT1A3, UGT2B7, and UGT2B17 Contributions

Human UGTs exhibit distinct but overlapping substrate specificities toward carboxylic acid drugs. In vitro studies using recombinant human UGT isoforms and human liver microsomes have identified three primary UGTs responsible for enalapril acyl glucuronide formation:

  • UGT1A3: This isoform demonstrates moderate catalytic activity toward enalapril. Its expression is highly variable in human livers (coefficient of variation ~65%), contributing significantly to interindividual differences in enalapril glucuronidation capacity [4] [5].
  • UGT2B7: Exhibits the highest intrinsic clearance (V~max~/K~m~) for enalapril among the contributing UGTs. As one of the most abundant hepatic UGTs and a major catalyst for carboxylic acid drugs (e.g., NSAIDs, fibrates), UGT2B7 is considered the dominant isoform for enalapril acyl glucuronidation [4] [7].
  • UGT2B17: Shows lower but significant activity compared to UGT2B7. Notably, UGT2B17 exhibits a high degree of copy number variation (gene deletion polymorphism), which profoundly impacts its expression in liver and extrahepatic tissues [4] [8].

Table 1: Kinetic Parameters of Recombinant Human UGT Isoforms for Enalapril Acyl Glucuronidation

UGT IsoformK~m~ (µM)V~max~ (pmol/min/mg)CL~int~ (V~max~/K~m~) (µL/min/mg)Relative Contribution (%)
UGT1A3342 ± 48480 ± 321.4020-30
UGT2B7185 ± 221250 ± 856.7650-70
UGT2B17510 ± 67620 ± 451.2210-20
HLM (Pooled)220 ± 30850 ± 603.86100

(Data derived from inhibition studies, correlation analyses, and recombinant enzyme assays using enalapril as substrate. HLM = Human Liver Microsomes. CL~int~ = Intrinsic Clearance. Values represent mean ± SD).

Kinetic Characterization of Glucuronidation Efficiency

Kinetic studies in human liver microsomes (HLM) reveal enalapril acyl glucuronidation follows classic Michaelis-Menten kinetics. The apparent K~m~ values typically range between 200-300 µM, indicating moderate affinity for UGT enzymes. V~max~ values show considerable inter-liver variability (CV ~45-60%), reflecting differences in UGT expression levels. The intrinsic clearance (CL~int~ = V~max~/K~m~) is a critical parameter determining hepatic metabolic clearance via glucuronidation. Enalapril acyl glucuronide formation is significantly slower than the carboxylesterase-mediated hydrolysis to enalaprilat (see Section 1.2). A key characteristic of acyl glucuronides like enalapril glucuronide is their chemical reactivity, undergoing intramolecular rearrangement (acyl migration) and potential covalent adduct formation with proteins. Kinetic studies often account for this instability by measuring both β-1-O-acyl glucuronide and its migrated isomers, or by using stabilization methods [4] [7].

Competing Metabolic Pathways: Carboxylesterase-Mediated Activation vs. UGT-Dependent Conjugation

Enalapril metabolism presents a critical competition between two distinct enzymatic pathways:

  • Carboxylesterase 1 (CES1) - Mediated Hydrolysis: This is the primary and high-yield activation pathway. Human carboxylesterase 1 (hCES1), located predominantly in the liver cytoplasm and endoplasmic reticulum, catalyzes the hydrolysis of the ethyl ester group in enalapril, yielding the active diacid metabolite, enalaprilat. This reaction is highly efficient, characterized by low K~m~ (high affinity) and high V~max~ values. Studies with recombinant hCES1 confirm it is the sole enzyme responsible for enalapril activation, with no significant contribution from hCES2. The intrinsic clearance (CL~int~) of enalapril by hCES1 is approximately 10-fold higher than its CL~int~ for glucuronidation by hepatic UGTs [3] [6] [10].
  • UGT-Dependent Acyl Glucuronidation: As detailed in sections 1.1.1 and 1.1.2, this pathway conjugates the carboxylic acid group of enalapril (not the ethyl ester) with glucuronic acid, forming enalapril acyl glucuronide. While this pathway generally represents a minor clearance route compared to hydrolysis, its quantitative significance increases under conditions where CES1 activity is impaired (e.g., genetic polymorphisms, drug interactions) or when enalapril concentrations are high enough to saturate CES1-mediated hydrolysis (though this typically occurs at supra-therapeutic doses) [3] [6].

Table 2: Competing Metabolic Pathways of Enalapril in Human Liver

Metabolic PathwayPrimary Enzyme(s)Metabolite FormedPharmacological ActivityRelative Intrinsic Clearance (CL~int~) in LiverTissue Localization
Hydrolysis (Activation)Carboxylesterase 1 (CES1)EnalaprilatActive (ACE Inhibitor)High (Dominant Pathway)Liver Cytoplasm & ER
Acyl Glucuronidation (Conjugation)UGT2B7 > UGT1A3 > UGT2B17Enalapril Acyl GlucuronideInactive (Chemically Reactive)Moderate (Minor Pathway)Liver Endoplasmic Reticulum

This metabolic competition has significant implications:

  • First-Pass Metabolism: After oral administration, enalapril undergoes significant first-pass hydrolysis in the liver (mediated by hCES1), resulting in systemic bioavailability primarily as enalaprilat. Intestinal hydrolysis is minimal due to low CES1 expression there.
  • Systemic Exposure: The fraction of enalapril escaping hydrolysis is available for UGT-mediated glucuronidation. Consequently, factors inhibiting hCES1 (e.g., co-administration of the immunosuppressant mycophenolate mofetil, a CES1 substrate/inhibitor) can shift metabolism towards increased glucuronidation, potentially altering exposure to the parent drug and its reactive metabolite [3] [6] [10].

Impact of Genetic Polymorphisms on UGT Activity and Metabolic Variability

Interindividual variability in enalapril acyl glucuronide formation is substantial (up to 10-fold in in vitro systems) and is significantly influenced by genetic polymorphisms in the key UGT isoforms. These polymorphisms affect enzyme expression levels, stability, and/or catalytic activity:

  • UGT2B7: The most significant polymorphism is UGT2B7 2 (H268Y). While its impact on UGT2B7 protein expression is debated, functional studies consistently show that the 2 allele alters substrate specificity and catalytic efficiency for specific drugs. Concerning enalapril glucuronidation, the *2 allele is associated with reduced catalytic activity (lower CL~int~) compared to the wild-type (1) allele. The frequency of the *2 allele varies by ethnicity (~50% in Caucasians, ~35% in Asians) [4] [5] [8].
  • UGT1A3: Several polymorphisms influence UGT1A3 activity. The promoter variant -66T>C (rs45482598) is linked to increased transcriptional activity and higher enzyme expression. In contrast, nonsynonymous coding SNPs like W11R (rs3821242) and V47I (rs6431625) may alter catalytic function, though their precise impact on enalapril kinetics requires further characterization. Haplotype analyses are often needed due to linkage disequilibrium between UGT1A locus SNPs [4] [5].
  • UGT2B17: This gene exhibits a common copy number variation (CNV) polymorphism. A significant portion of the population (particularly ~20% of Caucasians and >35% of East Asians) carries a homozygous gene deletion (2/2), resulting in complete absence of UGT2B17 protein and activity. Heterozygous individuals (1/2) show intermediate expression. This CNV is a major source of variability in UGT2B17-mediated glucuronidation, including its contribution to enalapril metabolism [4] [5] [8].

Table 3: Major Genetic Polymorphisms Impacting Enalapril Acyl Glucuronidation

UGT GeneKey Polymorphism(s)Effect on EnzymeFunctional Consequence for Enalapril GlucuronidationMajor Allele Frequency (Caucasian)
UGT2B7*2 (802C>T, H268Y)Alters substrate specificity/catalytic efficiencyReduced intrinsic clearance (CL~int~)*1: ~50%; *2: ~50%
UGT1A3Promoter: -66T>C (rs45482598)Increased expressionPotentially increased CL~int~T (wildtype): ~70%; C: ~30%
Coding: W11R (rs3821242)Unknown functional impactUnknown / Likely minorW (wildtype): >95%
Coding: V47I (rs6431625)Unknown functional impactUnknown / Likely minorV (wildtype): >95%
UGT2B17Copy Number Variation (CNV)Gene deletion → No proteinComplete loss of UGT2B17 contribution*1 (full copy): ~80%; *2 (deletion): ~20%

The combined effect of polymorphisms across multiple UGT genes (UGT2B7, UGT1A3, UGT2B17) contributes significantly to the observed population variability in enalapril acyl glucuronide formation rates. Furthermore, ontogeny plays a crucial role in pediatric populations; hepatic UGT expression and activity (particularly UGT2B7) increase significantly during childhood and adolescence, reaching near-adult levels by late teenage years [5] [9]. This developmental trajectory contrasts with CES1, which matures earlier, potentially shifting the balance between hydrolysis and glucuronidation in younger children.

Properties

Product Name

Enalapril Acyl Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2R)-1-[2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C26H36N2O11

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C26H36N2O11/c1-3-37-24(35)16(12-11-15-8-5-4-6-9-15)27-14(2)22(32)28-13-7-10-17(28)25(36)39-26-20(31)18(29)19(30)21(38-26)23(33)34/h4-6,8-9,14,16-21,26-27,29-31H,3,7,10-13H2,1-2H3,(H,33,34)/t14?,16-,17+,18-,19-,20+,21-,26-/m0/s1

InChI Key

BASYXVDQVWDGAP-LFMKEIBSSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)NC(C)C(=O)N2CCC[C@@H]2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.